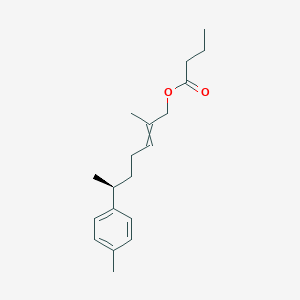
Methyl 2,5,5-trimethyl-6-oxocyclohex-1-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,5,5-trimethyl-6-oxocyclohex-1-ene-1-carboxylate is an organic compound with the molecular formula C11H16O3 It is a derivative of cyclohexene and features a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5,5-trimethyl-6-oxocyclohex-1-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of citral with potassium permanganate to form an intermediate, which is then subjected to epoxidation and subsequent esterification . The final product is obtained through a series of steps including oxidation and cyclization.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,5,5-trimethyl-6-oxocyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or m-chloroperoxybenzoic acid (MCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2,5,5-trimethyl-6-oxocyclohex-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which Methyl 2,5,5-trimethyl-6-oxocyclohex-1-ene-1-carboxylate exerts its effects involves interactions with various molecular targets. The ester group can participate in hydrolysis reactions, releasing the corresponding acid and alcohol. The cyclohexene ring can undergo further chemical modifications, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Methyl 4,6,6-trimethyl-2-oxo-3-cyclohexene-1-carboxylate: This compound has a similar structure but differs in the position of the methyl groups and the carbonyl group.
Methyl 2,4,4-trimethyl-6-oxocyclohex-1-enecarboxylate: Another similar compound with variations in the position of the methyl groups and the ester functional group.
Uniqueness: Methyl 2,5,5-trimethyl-6-oxocyclohex-1-ene-1-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in targeted synthetic applications and specialized research areas.
Properties
CAS No. |
835597-73-4 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
methyl 2,5,5-trimethyl-6-oxocyclohexene-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-7-5-6-11(2,3)9(12)8(7)10(13)14-4/h5-6H2,1-4H3 |
InChI Key |
CQGFYFHQNDNCPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(CC1)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


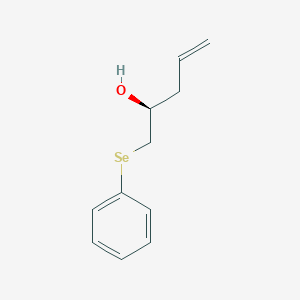
![[(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14181646.png)
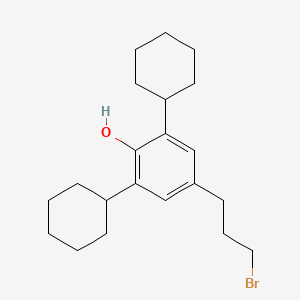
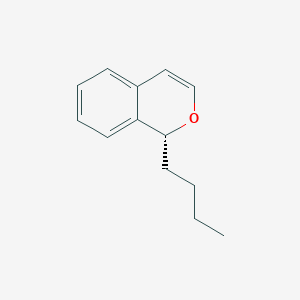



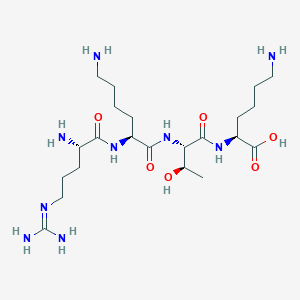
![[(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14181686.png)

![3-(2-Methylpropyl)-2-phenyl-5H-imidazo[2,1-A]isoindole](/img/structure/B14181701.png)
![1-[2-(Methoxymethyl)pyrrolidin-1-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14181709.png)
![(1R,5S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14181713.png)
